Chemical structure and properties of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid
Chemical structure and properties of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid
An In-depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid
Executive Summary
This technical guide provides a comprehensive overview of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid, a molecule possessing a diarylpropanoic acid scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development due to its relationship with well-established pharmacophores. This document details the compound's chemical identity, physicochemical properties, a proposed, logically derived synthetic pathway with a detailed experimental protocol, and an expert analysis of its potential pharmacological profile based on established structure-activity relationships. The guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, characterization, and potential applications of this and related compounds.
Chemical Identity and Physicochemical Properties
3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid is a carboxylic acid characterized by a three-carbon chain substituted with two distinct aryl groups at the C-3 position: a phenyl ring and a 1,3-benzodioxole (also known as methylenedioxyphenyl) ring. The 1,3-benzodioxole moiety is a prominent feature in numerous natural products and synthetic compounds, while the arylpropionic acid framework is the cornerstone of a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3]
Structure and Nomenclature
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IUPAC Name: 3-(1,3-benzodioxol-5-yl)-3-phenylpropanoic acid[4]
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CAS Number: 364339-01-5[4]
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Synonyms: 3-(Benzo[d][6][7]dioxol-5-yl)-3-phenylpropanoic acid, β-phenyl-1,3-benzodioxole-5-propanoic acid[4]
Chemical Structure:
Physicochemical Data
The following table summarizes key physicochemical properties, primarily computed from authoritative databases. Experimental validation is recommended for critical applications.
| Property | Value | Source |
| Molecular Weight | 270.28 g/mol | PubChem[4][5] |
| Exact Mass | 270.08920892 Da | PubChem[4] |
| XLogP3 (Lipophilicity) | 3.1 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 4 | PubChem[4] |
| Topological Polar Surface Area | 55.8 Ų | PubChem[4] |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis begins with the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with malonic acid to yield the cinnamic acid derivative, 3-(1,3-Benzodioxol-5-yl)propenoic acid. This intermediate is then subjected to a Lewis acid-catalyzed reaction with benzene, which adds across the double bond to furnish the final product. This hydroarylation is analogous to established methods for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acids, where a Lewis acid like aluminum chloride (AlCl₃) effectively catalyzes the addition of an arene to an activated double bond.[6]
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(1,3-Benzodioxol-5-yl)propenoic acid (Intermediate)
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Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine piperonal (15.0 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and pyridine (40 mL).
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Catalyst Addition: Add piperidine (0.85 g, 0.01 mol) as a catalyst to the mixture.
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Rationale: This is a classic Knoevenagel condensation. Pyridine acts as the solvent and a base, while the more basic piperidine serves as the primary catalyst to deprotonate malonic acid, initiating the condensation.
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Reaction: Heat the mixture to reflux (approx. 90-100 °C) in a water bath for 4-5 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting aldehyde spot has disappeared.
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Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of cold 10% hydrochloric acid. This neutralizes the basic pyridine and protonates the carboxylate, causing the product to precipitate.
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Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove any residual acid and salts. Recrystallize the solid from an ethanol/water mixture to yield pure 3-(1,3-Benzodioxol-5-yl)propenoic acid as a white crystalline solid.
Step 2: Synthesis of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid (Target Compound)
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Reagent Setup: To a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (6.7 g, 0.05 mol).
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Solvent and Arene Addition: Add anhydrous dichloromethane (DCM, 50 mL) followed by dry benzene (50 mL). Cool the suspension to 0 °C in an ice bath.
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Rationale: The reaction must be conducted under anhydrous conditions as AlCl₃ is highly water-sensitive. DCM is a common inert solvent for Friedel-Crafts reactions. Benzene serves as both the solvent and the reactant.
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Substrate Addition: Slowly add the 3-(1,3-Benzodioxol-5-yl)propenoic acid intermediate (9.6 g, 0.05 mol) in small portions over 30 minutes, ensuring the temperature remains below 5 °C.
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Rationale: The Lewis acid coordinates with the carbonyl oxygen of the carboxylic acid and the double bond, creating a stabilized carbocationic intermediate that is susceptible to electrophilic attack by the electron-rich benzene ring.[6] Slow addition is crucial to control the exothermic reaction.
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Reaction: Allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor by TLC.
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Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.
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Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to afford the pure target compound.
Analytical Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
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¹H NMR: Expected signals would include aromatic protons from both the phenyl and benzodioxole rings, a distinct singlet for the methylenedioxy (-O-CH₂-O-) protons around 6.0 ppm, and a characteristic A₂B₂ pattern for the -CH-CH₂- protons of the propanoic acid backbone.
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¹³C NMR: The spectrum should show distinct signals for the carboxylic acid carbon (~175-180 ppm), the methylenedioxy carbon (~101 ppm), and the appropriate number of aromatic and aliphatic carbons.
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Mass Spectrometry (MS): ESI-MS in negative mode should show a prominent peak at m/z = 269.08 [M-H]⁻, confirming the molecular weight.
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Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~2500-3300 cm⁻¹) and a sharp C=O band (~1700 cm⁻¹) from the carboxylic acid group, as well as C-H and C=C aromatic stretches.
Potential Pharmacological Profile and Research Applications
While no specific biological activity has been reported for 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid, its structure allows for informed predictions regarding its potential as a research chemical.
Anti-Inflammatory Potential
The core structure is a diarylpropionic acid, a class of compounds dominated by NSAIDs like ibuprofen and ketoprofen.[1][3] These agents typically exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation.[1] It is therefore highly probable that this compound would exhibit some level of COX inhibition.
Caption: Simplified prostaglandin synthesis pathway and the inhibitory role of NSAIDs.
Role of the 1,3-Benzodioxole Moiety
The 1,3-benzodioxole group is a known "privileged scaffold" in medicinal chemistry but also a well-documented mechanism-based inhibitor of cytochrome P450 (CYP450) enzymes. This has two major implications for drug development:
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Metabolic Stability: The compound may interfere with its own metabolism or the metabolism of co-administered drugs, leading to potential drug-drug interactions.
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Therapeutic Targeting: This property can be exploited. For instance, some cancer therapies use CYP450 inhibitors to boost the efficacy of other chemotherapeutic agents.
Other Potential Research Areas
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Oncology: Derivatives of 3-phenyl-3-aryl propanoic acids have been synthesized and evaluated as inhibitors of CYP26A1, an enzyme that metabolizes all-trans-retinoic acid (ATRA).[7] Inhibiting this enzyme can increase ATRA levels, which has therapeutic potential in treating certain cancers and skin diseases.
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Antimicrobial Activity: Various 3-arylpropanoic acid derivatives have demonstrated antimicrobial activity against fungi like Candida albicans and bacteria such as E. coli and Staphylococcus aureus.[6]
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Plant Biology: The 1,3-benzodioxole scaffold is present in a novel class of auxin receptor agonists that promote root growth, suggesting potential applications in agriculture.[8]
Conclusion
3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid is a synthetically accessible molecule with a compelling chemical structure that bridges the well-known anti-inflammatory profile of arylpropionic acids with the unique pharmacological properties of the 1,3-benzodioxole moiety. While direct biological data is lacking, its structural characteristics strongly suggest potential for research in inflammation, oncology, and infectious diseases. The proposed synthetic route provides a reliable method for its preparation, enabling further investigation into its biological activities and its potential as a lead compound in drug discovery programs. Researchers should pay particular attention to its potential effects on CYP450 enzymes during any future in vivo studies.
References
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]
-
3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid | C16H14O4 | CID 2921511. PubChem. Available from: [Link]
-
Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). PubMed. Available from: [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available from: [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. ResearchGate. Available from: [Link]
-
Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]
-
A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. Scribd. Available from: [Link]
-
3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid. GenPrice UK. Available from: [Link]
-
Phenylpropanoic acid. Wikipedia. Available from: [Link]
-
3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. CompTox Chemicals Dashboard, EPA. Available from: [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. Available from: [Link]
-
3-(1,3-benzodioxol-5-yl)-3-hydroxy-1-phenyl-1-propanone. ChemSynthesis. Available from: [Link]
-
a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. Available from: [Link]
-
3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide (fagaramide). Acta Crystallographica Section E. Available from: [Link]
-
Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. PMC. Available from: [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available from: [Link]
-
3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. ATB, University of Queensland. Available from: [Link]
-
(PDF) (E)-3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. ResearchGate. Available from: [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available from: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid | C16H14O4 | CID 2921511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 7. Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
